Phenyl 4,5-dimethoxy-2-nitrobenzoate
Description
Contextualizing Nitrobenzoate Derivatives in Contemporary Chemical Science
Nitrobenzoate derivatives, a class of compounds characterized by a nitro group attached to a benzoate (B1203000) ring, are significant in various fields of chemistry. The nitro group, being strongly electron-withdrawing, significantly influences the chemical reactivity of the aromatic ring and the ester functional group. brainly.com This property is exploited in organic synthesis, where the nitro group can direct the position of incoming chemical groups during a reaction and can be chemically transformed into other functional groups, such as amines, which are precursors to a wide array of bioactive molecules. innospk.comechemi.com
In the realm of materials science, certain nitroaromatic compounds have been investigated for their unique electronic and optical properties. nih.gov Furthermore, the study of nitrobenzoate derivatives contributes to a deeper understanding of fundamental chemical principles, including electrophilic aromatic substitution and reaction kinetics. brainly.comechemi.comyoutube.com
Significance of the Phenyl Ester Moiety in Molecular Design and Functionality
The phenyl ester group, which consists of a phenyl ring attached to an ester functional group, is a crucial component in the design of new molecules with specific functions. In medicinal chemistry, converting a carboxylic acid to a phenyl ester can be a strategic move to create a "prodrug." numberanalytics.comacs.org This modification can enhance a drug's ability to be absorbed by the body. Once absorbed, cellular enzymes called esterases can cleave the ester bond, releasing the active drug. acs.org
Beyond pharmaceuticals, phenyl esters are integral to the development of novel materials. They are found in liquid crystals, polymers, and as inhibitors for certain enzymes. nih.gov The stability and reactivity of the phenyl ester can be fine-tuned by adding different chemical groups to the phenyl ring, allowing for precise control over the molecule's properties. nih.gov The phenyl ring itself can also engage in specific interactions with biological targets, further highlighting its importance in molecular design. nih.gov
Research Rationale for Investigating Phenyl 4,5-Dimethoxy-2-nitrobenzoate and its Related Compounds
The investigation into this compound and its chemical relatives is driven by their potential application as photolabile protecting groups, often referred to as "caging" groups. instras.comwikipedia.orgnih.gov These are chemical moieties that can be attached to a biologically active molecule, rendering it inactive. The protecting group can then be removed by exposure to light, releasing the active molecule at a specific time and location. instras.comwikipedia.org This technique provides researchers with precise control over biological processes.
The 4,5-dimethoxy-2-nitrobenzyl scaffold, which is a core component of this compound, is a well-established photolabile protecting group. instras.comrsc.org Research in this area focuses on modifying the structure of these compounds to improve their properties, such as shifting the wavelength of light required for removal to the near-UV or visible range to minimize potential damage to biological systems. instras.com The efficiency of the light-induced release is also a key area of study. instras.com
The synthesis and study of compounds like this compound and its analogs, such as Methyl 4,5-dimethoxy-2-nitrobenzoate, contribute to the development of more sophisticated tools for research in chemical biology and cellular signaling. nih.govchemicalbook.comnih.gov
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C15H13NO6 | Inferred from structure |
| Molecular Weight | 287.27 g/mol | Inferred from structure |
| Appearance | Likely a crystalline solid | chemicalbook.com |
| Melting Point | 195-197 °C (for the related acid) | sigmaaldrich.com |
Related Compounds in Research
| Compound Name | CAS Number | Molecular Formula | Key Research Area |
| 4,5-Dimethoxy-2-nitrobenzoic acid | 4998-07-6 | C9H9NO6 | Synthesis of derivatives, photolabile protecting groups |
| Methyl 4,5-dimethoxy-2-nitrobenzoate | 26791-93-5 | C10H11NO6 | Pharmaceutical intermediate, research chemical |
| 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone | 4101-32-0 | C10H11NO5 | Synthetic intermediate |
| Phenyl 2-hydroxy-4,5-dimethoxybenzoate | 877997-98-3 | C15H14O5 | Intermediate in pharmaceutical synthesis |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenyl 4,5-dimethoxy-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6/c1-20-13-8-11(12(16(18)19)9-14(13)21-2)15(17)22-10-6-4-3-5-7-10/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYWYUNYWPSVFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC2=CC=CC=C2)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429227 | |
| Record name | phenyl 4,5-dimethoxy-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100905-32-6 | |
| Record name | phenyl 4,5-dimethoxy-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Phenyl 4,5 Dimethoxy 2 Nitrobenzoate
Synthetic Pathways to 4,5-Dimethoxy-2-nitrobenzoic Acid Precursors
The creation of 4,5-dimethoxy-2-nitrobenzoic acid is a crucial preliminary step. Various strategies have been developed to synthesize this key intermediate, primarily involving oxidation and nitration reactions.
Oxidative Strategies for 3,4-Dimethoxy-6-nitrobenzaldehyde Derivatives
One effective method for synthesizing 4,5-dimethoxy-2-nitrobenzoic acid is through the oxidation of 3,4-dimethoxy-6-nitrobenzaldehyde. chemicalbook.com This transformation can be efficiently carried out using sodium chlorite and hydrogen peroxide. The aldehyde group is selectively oxidized to a carboxylic acid, leaving the other functional groups on the aromatic ring intact. This method is valued for its selectivity and effectiveness in producing the desired carboxylic acid precursor.
Regioselective Nitration of Veratric Acid and Analogues
Another prominent pathway to 4,5-dimethoxy-2-nitrobenzoic acid is the regioselective nitration of veratric acid (3,4-dimethoxybenzoic acid). google.com This reaction typically involves treating veratric acid with a nitrating agent, such as concentrated nitric acid. google.com The methoxy (B1213986) groups on the aromatic ring direct the incoming nitro group to the desired position, resulting in the formation of 4,5-dimethoxy-2-nitrobenzoic acid. google.com While this method is direct, it can sometimes lead to the formation of byproducts, including a decarboxylated product, 3,4-dimethoxybenzene, which may form in quantities up to 20%. google.com Purification of the crude product is often necessary to remove these impurities. google.com
Table 1: Comparison of Synthetic Pathways to 4,5-Dimethoxy-2-nitrobenzoic Acid
| Synthetic Pathway | Starting Material | Key Reagents | Key Features | Reference |
| Oxidative Strategy | 3,4-Dimethoxy-6-nitrobenzaldehyde | Sodium chlorite, Hydrogen peroxide | Selective oxidation of the aldehyde group. | |
| Regioselective Nitration | Veratric Acid (3,4-Dimethoxybenzoic acid) | Concentrated Nitric Acid | Direct nitration, but can produce byproducts. | google.com |
Interconversion Routes to Related Nitroaromatic Carboxylic Acids
The synthesis of related nitroaromatic carboxylic acids can also be achieved through various interconversion routes. For instance, the synthesis of 3,4-dimethoxy-2-nitrobenzoic acid can be accomplished from 4-formyl-2-methoxy-3-nitro phenyl acetate. This process involves reaction with potassium hydroxide, followed by treatment with dimethyl sulfate and subsequent oxidation with potassium permanganate. google.com Such interconversions highlight the versatility of synthetic strategies in accessing a range of substituted nitroaromatic compounds.
Esterification Protocols for Phenyl 4,5-Dimethoxy-2-nitrobenzoate Synthesis
Once 4,5-dimethoxy-2-nitrobenzoic acid has been synthesized, the final step is its esterification to produce this compound. This can be achieved through several methods.
Direct Esterification Approaches
Direct esterification of 4,5-dimethoxy-2-nitrobenzoic acid with phenol is a common approach. This can be facilitated by the presence of an acid catalyst, such as sulfuric acid, and an entraining liquid to remove water by azeotropic distillation. google.com Another method involves the use of a borate-sulfuric acid catalyst complex to directly react the carboxylic acid with phenol. google.com The reaction can be carried out in a single stage at temperatures ranging from 75°C to 285°C. google.com Additionally, phenolic esters can be prepared by reacting phenols with acetic anhydride under solvent-free conditions by carefully controlling the temperature. jetir.org
Synthesis via Carboxylate Salts (e.g., Tetraethyl Ammonium Carboxylate)
An alternative to direct esterification involves the use of carboxylate salts. The synthesis of esters from carboxylic acids and alkyl halides can be achieved using a stoichiometric amount of tetrabutylammonium fluoride as a base. nih.gov This method generates highly reactive carboxylate ions in situ, which then react with an electrophile to form the ester. nih.gov While the direct synthesis of this compound via its tetraethylammonium carboxylate salt is not explicitly detailed in the provided context, the general principle of using such salts in esterification is a well-established synthetic strategy. anjs.edu.iqresearchgate.net
Derivatization and Analog Design Strategies
The structure of this compound serves as a scaffold for developing diverse chemical entities, including pharmacologically relevant heterocycles and photolabile protecting groups. Key strategies involve modifying the phenyl ester, preparing amide and quinazoline derivatives, and synthesizing caged compounds.
The phenyl ester group in this compound is a key site for chemical modification, primarily through nucleophilic acyl substitution reactions. The phenol portion acts as a good leaving group, facilitating the reaction with various nucleophiles to create a library of derivative compounds.
A primary functionalization strategy is aminolysis, where the ester is converted into an amide. This transformation is typically achieved by reacting the parent compound, or its more reactive acid chloride derivative, with primary or secondary amines. The conversion of 4,5-dimethoxy-2-nitrobenzoic acid into its corresponding acid chloride, followed by treatment with substituted anilines and piperazines, affords a range of N-substituted-4,5-dimethoxy-2-nitrobenzamide derivatives in good to excellent yields. scielo.org.za This reaction effectively replaces the phenyl ester moiety with a more stable amide linkage, which is a common structural motif in many biologically active molecules. This amide formation serves as a critical step in the synthesis of more complex heterocyclic systems. scielo.org.zagoogle.com
The synthesis of substituted 4,5-dimethoxy-2-nitrobenzamides is a direct derivatization of the parent carboxylic acid structure. In a typical procedure, 4,5-dimethoxy-2-nitrobenzoic acid is first converted to its more reactive acid chloride by refluxing with thionyl chloride (SOCl₂). scielo.org.za The excess SOCl₂ is removed under reduced pressure, and the resulting acid chloride is then reacted with a substituted aniline or another amine in the presence of a base like triethylamine (NEt₃) to yield the corresponding N-substituted-4,5-dimethoxy-2-nitrobenzamide. scielo.org.za
Table 1: Synthesis of N-Substituted-4,5-dimethoxy-2-nitrobenzamide Derivatives
| Amine Reactant | Resulting Amide Product | Yield |
|---|---|---|
| 3-Bromoaniline | N-(3-Bromophenyl)-4,5-dimethoxy-2-nitrobenzamide | Good |
| Phenylpiperazine | N-(Phenylpiperazinyl)-4,5-dimethoxy-2-nitrobenzamide | Excellent |
| Various substituted anilines | Corresponding N-aryl-4,5-dimethoxy-2-nitrobenzamides | Good to Excellent scielo.org.za |
These nitrobenzamide intermediates are valuable precursors for the synthesis of quinazoline derivatives. sigmaaldrich.com The synthesis of 6,7-dimethoxyquinazoline derivatives proceeds via a two-step sequence starting from the 4,5-dimethoxy-2-nitrobenzamide. google.comgoogle.com
Reduction of the Nitro Group: The nitro group of the benzamide is reduced to an amino group. A common method for this transformation is catalytic hydrogenation. google.comgoogle.com This step converts the 4,5-dimethoxy-2-nitrobenzamide into a 2-amino-4,5-dimethoxybenzamide.
Cyclization: The resulting 2-aminobenzamide is then cyclized to form the quinazoline ring system. This can be achieved by reacting it with a one-carbon synthon. For example, reaction with potassium cyanate leads to the formation of 6,7-dimethoxy-2,4-(1H,3H)-quinazolinedione. google.comgoogle.com Other reagents like formic acid or formamidine can also be used to construct different quinazoline cores. wikipedia.org
This synthetic pathway provides access to a class of heterocyclic compounds with a wide range of reported biological activities. nih.govmdpi.comrroij.com
The 4,5-dimethoxy-2-nitrobenzyl moiety, often referred to as the nitroveratryl group, is one of the most widely used photoremovable protecting groups (PPGs) in chemistry and biology. nih.govacs.org These "caged compounds" are biologically inert molecules that can release a biologically active substance upon irradiation with light, providing powerful spatial and temporal control over biological processes. nih.govnih.gov
The core structure of this compound is integral to this technology. Derivatives of this structure are used to "cage" a wide variety of biologically active molecules, including neurotransmitters, signaling molecules, and carboxylic acids. researchgate.net The 4,5-dimethoxy substitution pattern is crucial as it tunes the absorption properties of the chromophore, allowing for photolysis with longer wavelength UV light (up to 420 nm), which is less damaging to biological systems. harvard.edu
A key example is the synthesis of the α-carboxy-6-nitroveratryl (αCNV) protecting group, which is designed to cage carboxylic acids. researchgate.net The synthesis involves creating a reactive bromide from a 3,4-dimethoxyphenylacetic acid precursor. This bromide can then be used to alkylate the carboxylic acid of a target molecule, installing the photolabile protecting group. The resulting "caged" carboxylic acid is stable until it is exposed to UV light. Photolysis cleaves the protecting group, releasing the active carboxylic acid with a high quantum yield and rapid release rate. researchgate.net The photolytic cleavage reaction proceeds via an intramolecular redox mechanism, ultimately releasing the protected molecule and forming a 2-nitrosobenzaldehyde derivative as a byproduct. nih.govacs.org This technology has become an invaluable tool for studying dynamic biological processes with high precision. nih.govnih.gov
Reactivity Mechanisms and Advanced Applications of Phenyl 4,5 Dimethoxy 2 Nitrobenzoate in Organic Synthesis
Photochemistry of 4,5-Dimethoxy-2-nitrobenzyl-Derived Systems
The 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety is a cornerstone of photolabile protecting group chemistry. nih.govresearchgate.net Its utility stems from the ability to "cage" a functional group, rendering it inert, and then release it upon irradiation with light, typically in the near-UV range. nih.govnih.gov This process, known as uncaging, allows for the precise control of the release of bioactive molecules, acids, and other chemical species. nih.govacs.org
Mechanistic Investigations of Photolabile Protecting Groups (PPGs)
The photochemical release of a substrate from a 2-nitrobenzyl-based PPG, including the DMNB system, is a well-studied yet complex process. The generally accepted mechanism, often categorized as a Norrish Type II reaction, begins with the photoexcitation of the nitro group. wikipedia.orgresearchgate.net An incident photon promotes the nitro group to an excited state, which then abstracts a hydrogen atom from the benzylic carbon. This intramolecular hydrogen transfer leads to the formation of a transient aci-nitro intermediate. wikipedia.orgnih.gov
The presence of the two methoxy (B1213986) groups at the 4 and 5 positions of the benzene (B151609) ring in DMNB derivatives plays a crucial role in their photochemical properties. These electron-donating groups cause a red-shift in the absorption spectrum compared to the parent 2-nitrobenzyl alcohol. acs.org This shift allows for the use of longer wavelength light for photolysis, which is often less damaging to biological systems. wiley-vch.de
Elucidation of Photorelease Pathways from DMNB Caging Moieties
The decay of the aci-nitro intermediate is the key phase leading to the release of the caged molecule. Time-resolved UV-vis spectroscopy has been instrumental in identifying the transient species involved in this process. nih.govacs.org Following the formation of the aci-nitro intermediate, a series of rearrangements occur.
For 2-nitrobenzyl derivatives, including those with the 4,5-dimethoxy substitution, a triplet state with charge transfer character is often observed, although it is not considered to be on the direct pathway to the final nitroso product. nih.gov The primary pathway involves the aci-nitro intermediate rearranging to form a cyclic intermediate, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. acs.org This is then followed by the formation of a 2-nitrosobenzyl hemiacetal, which ultimately breaks down to release the caged substrate and form the 2-nitrosobenzaldehyde or a related ketone byproduct. acs.org
The rate of release can be significantly influenced by the surrounding environment. For instance, the decay of the aci-nitro intermediate is subject to specific acid catalysis at near-neutral pH, while the subsequent ring-opening and elimination steps are often base-catalyzed. psu.edu This highlights the importance of buffer conditions in controlling the kinetics of substrate release. psu.edu
Regiochemical Studies in Photoreactions of 2-Nitrobenzylidene Acetals
When 2-nitrobenzylidene acetals derived from non-symmetrical diols undergo photolysis, the reaction can proceed with moderate to high regioselectivity, leading to the formation of one of the two possible 2-nitrosobenzoic acid ester isomers. nih.gov The regiochemical outcome is determined by the preferential cleavage of one of the acetal (B89532) C-O bonds.
Experimental and computational studies, including DFT calculations, have shown that the preferential cleavage occurs at the C-O bond adjacent to the more electron-withdrawing (or less electron-donating) group on the diol backbone. nih.gov This indicates that the electronic nature of the substrate plays a significant role in directing the reaction pathway. The complexity of the cleavage mechanism is further highlighted by the observation that structural variations in the substrate can significantly alter the reaction pathway. nih.gov
Catalytic Transformations of the Nitrobenzoate Core
Beyond its role in photochemistry, the nitrobenzoate core of phenyl 4,5-dimethoxy-2-nitrobenzoate can participate in various transition-metal-catalyzed transformations. These reactions offer powerful methods for carbon-carbon and carbon-heteroatom bond formation.
Transition-Metal Catalyzed Decarboxylative Coupling Reactions (e.g., Heck Vinylation)
Decarboxylative coupling reactions have emerged as a valuable strategy in organic synthesis, allowing for the use of readily available carboxylic acids as coupling partners. illinois.eduresearchgate.net In these reactions, a transition metal catalyst facilitates the extrusion of carbon dioxide from a carboxylate, generating a reactive organometallic intermediate that can then participate in cross-coupling reactions. illinois.edu
The presence of an electron-withdrawing group, such as a nitro group, ortho to the carboxylic acid is often a requirement for successful decarboxylative coupling of benzoic acids. illinois.edu This suggests that compounds like 4,5-dimethoxy-2-nitrobenzoic acid, the precursor to this compound, are well-suited substrates for these transformations.
While direct examples of Heck vinylation with this compound are not prominently featured in the provided search results, the principles of decarboxylative coupling strongly suggest its feasibility. Palladium catalysts are commonly employed for such reactions. acs.org The general mechanism would involve the oxidative addition of the palladium(0) catalyst to the aryl carboxylate, followed by decarboxylation to form an arylpalladium(II) intermediate. This intermediate would then undergo migratory insertion with a vinyl partner, followed by β-hydride elimination to afford the vinylated arene and regenerate the palladium(0) catalyst.
The development of transition-metal-catalyzed denitrative couplings, where the nitro group itself is replaced, further expands the synthetic utility of nitroarenes. acs.org Catalysts based on rhodium and palladium have been shown to be effective for these transformations. acs.org
Exploration of Reaction Scope and Selectivity
The reactivity of this compound is significantly influenced by its distinct functional groups: the phenyl ester, the nitro group, and the two methoxy groups on the benzene ring. The electron-withdrawing nature of the nitro group, positioned ortho to the ester, plays a crucial role in the molecule's electronic landscape. This arrangement can activate the aromatic ring for certain nucleophilic substitution reactions, while the methoxy groups, being electron-donating, also modulate the ring's reactivity.
The reaction scope of similar nitro-substituted aromatic esters has been explored in various contexts. For instance, the selective reduction of the nitro group is a key transformation, often achievable without affecting the ester functionality by using specific reagents. niscpr.res.in The choice of reducing agent and reaction conditions is paramount to achieving high selectivity. niscpr.res.in Furthermore, the ester group itself can undergo reactions like transesterification. Kinetic studies on related phenyl benzoates have shown that the nature of the substituent on the benzoic acid fragment influences the reaction rates, with electron-withdrawing groups affecting the departure of the leaving group. researchgate.net
The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups on the same aromatic ring creates a complex electronic environment that can be exploited for selective transformations. For example, in dinitro- and trinitro-phenols and their ethers, a nitro group positioned ortho to a hydroxy or alkoxy group is often preferentially reduced. stackexchange.com This suggests that the methoxy groups in this compound could direct the selectivity of certain reactions.
Coordination Chemistry and Organometallic Derivatization
Organotin(IV) carboxylates derived from 4,5-dimethoxy-2-nitrobenzoic acid have been synthesized and characterized, revealing interesting structural features. researchgate.net These compounds are typically prepared through the condensation reaction of organotin(IV) oxides or halides with the carboxylic acid. researchgate.net The resulting organotin(IV) esters of 4,5-dimethoxy-2-nitrobenzoic acid have been investigated using various spectroscopic techniques. researchgate.net
The general synthesis of organotin(IV) carboxylates often involves reacting the corresponding carboxylic acid with an organotin(IV) oxide or chloride. For instance, diphenyltin(IV) di-2-nitrobenzoate and related compounds were prepared by refluxing the organotin(IV) oxide with 2-nitrobenzoic acid in methanol. unila.ac.id Similarly, triphenyltin(IV) derivatives have been synthesized from the reaction of the deprotonated form of a carboxylic acid with triphenyltin(IV) chloride. nih.gov
Structural characterization, often employing single-crystal X-ray diffraction, provides detailed insights into the coordination geometry around the tin atom. In many organotin(IV) carboxylates, the carboxylate ligand coordinates to the tin center. researchgate.netnih.gov For example, the crystal structure of a triphenyltin(IV) derivative of indomethacin (B1671933) showed a penta-coordinated tin atom in a trigonal bipyramidal geometry, with the carboxylato ligands acting as bridges to form a coordination polymer. nih.gov Diorganotin(IV) carboxylates can exhibit five, six, or seven-coordinate geometries, while triorganotin(IV) complexes are typically four- or five-coordinate. researchgate.net
Table 1: Synthesis and Characterization of Organotin(IV) Carboxylates
| Organotin(IV) Precursor | Carboxylic Acid Ligand | General Synthetic Method | Spectroscopic Characterization | Structural Features |
| Organotin(IV) oxides/halides | 4,5-Dimethoxy-2-nitrobenzoic acid | Condensation reaction | FTIR, NMR, Mass Spectrometry | Coordination through the carboxylate group. researchgate.net |
| Diphenyltin(IV) oxide | 2-Nitrobenzoic acid | Reflux in methanol | UV, IR, NMR | Not specified. unila.ac.id |
| Triphenyltin(IV) chloride | Indomethacin (NSAID) | Reaction with deprotonated acid | NMR, Mass Spectrometry | Penta-coordinated tin, trigonal bipyramidal geometry, bridging carboxylato ligands. nih.gov |
This table is interactive. Click on the headers to sort the data.
The coordination behavior of 4,5-dimethoxy-2-nitrobenzoate with metal ions is primarily dictated by the carboxylate functionality. Spectroscopic studies, including FTIR, have shown that the ligand coordinates to the tin atom through the carboxylate (COO) moiety. researchgate.net This is a common feature in metal carboxylates.
In organotin(IV) complexes, the coordination mode of the carboxylate ligand can vary, leading to different structural motifs. It can act as a chelating or bridging bidentate ligand. nih.gov The coordination number around the tin atom is influenced by the nature of the organotin moiety (di- or tri-organotin) and the steric and electronic properties of the carboxylate ligand. nih.gov For instance, in diorganotin(IV) derivatives, a bidentate coordination mode is often observed in solution. nih.gov
Reactions at the Nitro and Ester Functionalities
The selective reduction of the nitro group in aromatic nitro compounds containing other reducible functionalities, such as an ester, is a crucial transformation in organic synthesis. niscpr.res.in A variety of methods are available for this purpose, including catalytic hydrogenation (e.g., using a palladium catalyst) or the use of metals like iron, tin, or zinc in the presence of an acid. masterorganicchemistry.com
For substrates with multiple reducible groups, achieving selectivity is key. Reagents like stannous chloride in hydrochloric acid have been used for the selective reduction of one nitro group in polynitro compounds. spcmc.ac.in The choice of reagent is critical to avoid the reduction of the ester group. For instance, while lithium aluminum hydride can reduce aromatic nitro groups, it can also lead to other products like azobenzenes. masterorganicchemistry.com
The electronic environment of the aromatic ring influences the ease of reduction. The presence of electron-withdrawing groups, such as a carboxyl group, can decrease the electron density on the phenyl ring, making the nitrogen of the nitro group less susceptible to proton abstraction and subsequent reduction. niscpr.res.in Conversely, in dinitro- and trinitrophenols and their ethers, a nitro group ortho to an alkoxy group is often preferentially reduced. stackexchange.com This suggests that in this compound, the nitro group might be selectively reduced under specific conditions, yielding the corresponding amino derivative, phenyl 2-amino-4,5-dimethoxybenzoate.
Table 2: Reagents for Selective Nitro Group Reduction
| Reagent System | Key Features | Reference |
| Hydrazine glyoxylate (B1226380) with zinc or magnesium powder | Selective and rapid reduction at room temperature. niscpr.res.in | niscpr.res.in |
| Stannous chloride in hydrochloric acid | Another reagent for selective reduction. spcmc.ac.in | spcmc.ac.in |
| Catalytic Hydrogenation (Pd, Pt, or Ni catalyst) | General method for converting NO₂ to NH₂. masterorganicchemistry.com | masterorganicchemistry.com |
| Iron (Fe), Tin (Sn), or Zinc (Zn) in acid | Commonly used for nitro group reduction. masterorganicchemistry.com | masterorganicchemistry.com |
This table is interactive. Click on the headers to sort the data.
The ester functionality of this compound allows for transesterification and amidation reactions. Transesterification, the conversion of one ester to another by reaction with an alcohol, can be catalyzed by acids or bases. Kinetic studies of the transesterification of substituted phenyl benzoates have shown that the reaction rates are influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net
Amidation, the reaction of the ester with an amine to form an amide, is another important transformation. This reaction typically requires activation of the carboxylic acid or ester. For example, the amidation of 4-nitrobenzoic acid has been achieved using activating agents like EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline). researchgate.net The resulting amide bond formation is a fundamental process in the synthesis of many biologically active molecules. The reactivity of the phenyl ester in this compound towards amines would likely be influenced by the electronic effects of the nitro and methoxy substituents.
Carbon-Carbon Bond Forming Reactions Involving the Benzoate (B1203000) Ester
A thorough review of the scientific literature indicates a lack of specific, documented examples of this compound participating directly in carbon-carbon bond-forming reactions. While the structural motifs present in the molecule—a substituted aromatic ring and a benzoate ester—are common participants in a variety of powerful synthetic transformations, the reactivity of this particular compound in this context appears to be an area that has not been extensively explored or reported.
Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, are cornerstone methods for the formation of carbon-carbon bonds. These reactions typically utilize aryl halides or triflates as electrophilic partners. The carbon-oxygen bond of the ester in this compound is generally more robust and less reactive in these catalytic cycles compared to carbon-halogen bonds. While methods for the cross-coupling of aryl esters have been developed, specific application to this nitro-substituted benzoate has not been detailed.
Similarly, the potential for this compound to act as an acylating agent in a Friedel-Crafts type reaction, thereby forming a new carbon-carbon bond, is not described in the available literature. The reactivity of the compound would be influenced by the strongly electron-withdrawing nitro group and the electron-donating methoxy groups, creating a complex electronic environment that may not be conducive to standard Friedel-Crafts conditions.
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Advanced Spectroscopic and Analytical Characterization Techniques
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence
Electronic spectroscopy probes the electronic structure of a molecule by measuring its absorption and emission of electromagnetic radiation in the ultraviolet and visible regions. These techniques provide insight into the chromophoric parts of the molecule and their interaction with light.
The UV-Vis absorption spectrum of Phenyl 4,5-dimethoxy-2-nitrobenzoate is determined by its chromophores, which are the parts of the molecule responsible for light absorption. The primary chromophore is the nitro-substituted aromatic ring system. The absorption of UV or visible light excites electrons from lower-energy molecular orbitals to higher-energy ones.
The spectra of related nitro-substituted benzene (B151609) derivatives typically exhibit multiple absorption bands corresponding to different electronic transitions. researchgate.net These transitions are generally categorized as:
π → π Transitions:* These are high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, these transitions involve the conjugated system of the benzene ring and the nitro group, typically appearing as strong absorptions in the 200-300 nm range. researchgate.netresearchgate.net
n → π Transitions:* These are lower-energy, lower-intensity absorptions that occur when a non-bonding electron (from the oxygen atoms of the nitro or ester groups) is promoted to a π* antibonding orbital. For nitroaromatic compounds, these transitions are often observed as weak bands or shoulders at longer wavelengths, around 350 nm. researchgate.net
The solvent environment can influence the position and intensity of these absorption bands.
| Electronic Transition | Description | Expected Spectral Region | Relative Intensity |
|---|---|---|---|
| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital of the aromatic system. | ~250-300 nm researchgate.net | Strong (High Molar Absorptivity) researchgate.net |
| n → π | Excitation of a non-bonding electron (from O atoms in NO₂ or C=O) to a π antibonding orbital. | ~350 nm researchgate.net | Weak (Low Molar Absorptivity) researchgate.net |
Fluorescence quenching is a process that decreases the fluorescence intensity of a sample. Nitroaromatic compounds, including derivatives like this compound, are well-known to act as effective fluorescence quenchers. nih.govmdpi.com They can decrease the fluorescence emission of a fluorophore (a fluorescent chemical compound) through various molecular interactions. chalcogen.ro
The primary mechanism by which nitroaromatics quench fluorescence is often through photoinduced electron transfer (PET). mdpi.com In this process, the excited fluorophore donates an electron to the electron-accepting nitroaromatic compound, returning to its ground state without emitting a photon. mdpi.com
The efficiency of quenching can be analyzed using the Stern-Volmer equation:
I₀ / I = 1 + Kₛᵥ[Q]
where I₀ is the fluorescence intensity in the absence of the quencher, I is the intensity in the presence of the quencher [Q], and Kₛᵥ is the Stern-Volmer quenching constant. researchgate.net A linear Stern-Volmer plot (a graph of I₀/I versus [Q]) is often indicative of a single quenching mechanism, either static or dynamic. chalcogen.ro Such experiments are crucial for studying the energetics of excited states and the molecular interactions between the fluorophore and the quencher. chalcogen.ro
| Concept | Description | Relevance to this compound |
|---|---|---|
| Fluorescence Quenching | A process that decreases the intensity of fluorescence emission from a fluorophore. chalcogen.ro | Nitroaromatic compounds are effective quenchers. nih.govmdpi.com |
| Quenching Mechanism | The molecular process by which quenching occurs, often Photoinduced Electron Transfer (PET) for nitroaromatics. mdpi.com | The electron-deficient nitro-substituted ring acts as an electron acceptor from an excited fluorophore. |
| Stern-Volmer Equation | A mathematical relationship (I₀/I = 1 + Kₛᵥ[Q]) used to quantify quenching efficiency. researchgate.net | Allows for the determination of the quenching constant (Kₛᵥ), providing insight into the kinetics of the interaction. |
X-ray Diffraction Crystallography for Solid-State Structure Determination
The analysis of the crystal structure of this compound would reveal the specific non-covalent interactions that govern its solid-state packing. For nitro-substituted benzene derivatives, the crystal packing is often dominated by a combination of specific intermolecular forces. rsc.org
The introduction of polar nitro groups into an aromatic system typically leads to the formation of stronger intermolecular interactions compared to unsubstituted hydrocarbons. rsc.org Key interactions likely to be observed in the crystal lattice include:
C–H···O Hydrogen Bonds: These interactions occur between hydrogen atoms on the aromatic rings and the oxygen atoms of the nitro or ester groups on adjacent molecules. These bonds play a significant role in linking molecules into larger structural motifs. rsc.org
π-π Stacking Interactions: The planar aromatic rings can stack on top of each other. The presence of the electron-withdrawing nitro group and electron-donating methoxy (B1213986) groups polarizes the aromatic ring, which can strengthen these stacking interactions. rsc.org
The collective effect of these non-covalent interactions determines the macroscopic properties of the crystal, such as its melting point and solubility.
| Interaction Type | Description | Potential Role in Crystal Packing |
|---|---|---|
| C–H···O Hydrogen Bonds | An attractive interaction between a C-H bond and an oxygen atom of a neighboring nitro or carbonyl group. rsc.org | Links molecules into chains, sheets, or three-dimensional networks. rsc.org |
| π-π Stacking | Non-covalent attraction between parallel aromatic rings. rsc.org | Forms column-like structures and contributes significantly to lattice energy. rsc.org |
| Dipole-Dipole Interactions | Electrostatic attraction between the permanent dipoles of the polar nitro and ester groups. | Orients molecules within the lattice to maximize attractive forces. |
Computational Chemistry and Theoretical Investigations of Phenyl 4,5 Dimethoxy 2 Nitrobenzoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool for the computational investigation of molecular systems due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in understanding the intrinsic properties of Phenyl 4,5-dimethoxy-2-nitrobenzoate. Methodologies such as the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p) are commonly employed to model the geometry and electronic properties of such aromatic compounds. semanticscholar.orgproquest.com
Ground State Geometries and Electronic Structure Elucidation
The ground state geometry of this compound is determined by minimizing the molecule's energy with respect to its atomic coordinates. DFT calculations predict a structure characterized by two phenyl rings linked by an ester group. The nitrobenzoate ring is substituted with two electron-donating methoxy (B1213986) groups and one strongly electron-withdrawing nitro group.
Table 1: Predicted Geometrical Parameters for Phenyl Benzoate (B1203000) Moiety from DFT Calculations Note: This table is illustrative, based on typical values for phenyl benzoate derivatives calculated at the B3LYP level. Specific values for this compound would require a dedicated calculation.
| Parameter | Predicted Value |
| C=O Bond Length | ~1.21 Å |
| C-O (ester) Bond Length | ~1.35 Å |
| O-C (phenyl) Bond Length | ~1.41 Å |
| Dihedral Angle (O=C-O-C) | ~180° (trans) |
| Dihedral Angle (C-O-C-C) | ~60-70° |
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
DFT calculations are highly effective in predicting various spectroscopic parameters, which can aid in the structural confirmation and analysis of this compound.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be computed to predict the IR spectrum. Key vibrational modes for this molecule include the carbonyl (C=O) stretching vibration, typically predicted in the 1725-1735 cm⁻¹ region, and the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, expected around 1590 cm⁻¹ and 1350 cm⁻¹, respectively. semanticscholar.orgproquest.com Stretching vibrations for the C-O ester and ether linkages are also identifiable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is used to calculate ¹H and ¹³C NMR chemical shifts. The predicted shifts are sensitive to the electronic environment of each nucleus. The aromatic protons and carbons of the two rings would exhibit distinct chemical shifts due to the different electronic effects of the nitro, methoxy, and ester groups.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra. mdpi.comresearchgate.netmdpi.com The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π→π* transitions within the aromatic rings and n→π* transitions associated with the carbonyl and nitro groups. The presence of the nitro and methoxy groups, which act as chromophores and auxochromes, influences the position and intensity of these absorption bands. Calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths. researchgate.net
Table 2: Illustrative Predicted Spectroscopic Data for this compound Note: These values are representative and based on DFT calculations of analogous compounds.
| Spectroscopy | Parameter | Predicted Value/Region |
| IR | ν(C=O) | 1725-1735 cm⁻¹ |
| IR | νasym(NO₂) | ~1590 cm⁻¹ |
| IR | νsym(NO₂) | ~1350 cm⁻¹ |
| ¹³C NMR | C=O Carbon | 160-165 ppm |
| ¹H NMR | Aromatic Protons | 7.0-8.5 ppm |
| UV-Vis (TD-DFT) | λmax (π→π*) | 250-350 nm |
Reaction Pathway and Transition State Analysis
DFT is a powerful tool for investigating reaction mechanisms by mapping the potential energy surface. For this compound, potential reactions include ester hydrolysis or nucleophilic aromatic substitution (SNAr). mdpi.com Computational modeling can identify the transition states (the highest energy point along the reaction coordinate) and intermediates for these pathways. acs.org For instance, in an SNAr reaction where a nucleophile attacks the nitro-substituted ring, DFT can be used to calculate the activation energy barrier by locating the transition state structure, often a Meisenheimer complex. mdpi.com This analysis provides critical information on reaction kinetics and helps determine the most favorable reaction pathway. nih.gov
Photochemical Reaction Pathway Modeling
The 4,5-dimethoxy-2-nitrobenzyl moiety is a well-known photolabile protecting group, often referred to as a "caged" compound. nih.govacs.org Upon UV irradiation, this group can be cleaved, releasing a protected molecule. The photochemical reaction pathway of analogous 2-nitrobenzyl compounds has been extensively modeled. researchgate.net The mechanism is initiated by photoexcitation to an excited singlet state (S₁), followed by an intramolecular hydrogen atom transfer from the benzylic position (in a related compound) to one of the nitro group's oxygen atoms, forming an aci-nitro intermediate. nih.gov This intermediate can then undergo further rearrangements, leading to the cleavage of the ester bond. Computational modeling helps to elucidate the dynamics of these excited-state processes, including intersystem crossing to triplet states and the lifetimes of transient species, which have been studied on timescales from femtoseconds to microseconds. nih.govresearchgate.net
Molecular Dynamics and Conformational Analysis
While DFT is excellent for static properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound in a solvent would reveal its conformational flexibility, solvation dynamics, and intermolecular interactions. mdpi.commdpi.com
Conformational analysis, often initiated with DFT or semi-empirical methods, focuses on the rotational barriers around the single bonds of the ester linkage. nih.govresearchgate.net For the parent phenyl benzoate, studies have shown that rotation around the C(O)-O and Ph-C bonds have distinct energy barriers. researchgate.netscispace.com For this compound, these rotations would be influenced by the steric bulk and electronic nature of the nitro and methoxy groups. Such analysis is crucial for understanding how the molecule's shape can influence its packing in condensed phases or its interaction with a biological receptor. scispace.com
Frontier Molecular Orbital (FMO) Theory and Reactivity Indices
Frontier Molecular Orbital (FMO) theory provides a simplified yet powerful model for predicting chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edufiveable.me
For this compound, the HOMO is expected to be localized primarily on the dimethoxy-substituted ring, as the electron-donating methoxy groups raise its energy. The LUMO, in contrast, is expected to be predominantly located on the nitrobenzoate portion of the molecule, as the strongly electron-withdrawing nitro group lowers its energy. taylorandfrancis.com
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability and reactivity. A small gap suggests the molecule is more polarizable and reactive. The locations of the HOMO and LUMO indicate the likely sites for electrophilic and nucleophilic attack, respectively. In this case, the LUMO's localization on the nitroaromatic ring makes it susceptible to nucleophilic attack.
From the HOMO and LUMO energies, various reactivity indices can be calculated:
Electronegativity (χ): Describes the tendency of the molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Electrophilicity Index (ω): Quantifies the molecule's ability to act as an electrophile.
These indices provide a quantitative measure of the molecule's reactivity profile, complementing the qualitative picture provided by FMO analysis. scispace.com
HOMO-LUMO Energy Gap Determination and Electron Transfer Characteristics
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its capacity to donate electrons, while the LUMO's energy indicates its ability to accept electrons researchgate.net. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity nih.gov.
A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized, as it requires less energy to excite an electron from the ground state nih.gov. This property is also indicative of significant intramolecular charge transfer (ICT) characteristics. In this compound, the presence of electron-donating methoxy groups and a potent electron-withdrawing nitro group on the benzene (B151609) ring is expected to create a pronounced ICT character and a relatively small energy gap. This facilitates the transfer of electron density from the methoxy-substituted part of the molecule (HOMO) to the nitro-substituted region (LUMO) upon excitation.
Computational studies, typically using Density Functional Theory (DFT), allow for the precise calculation of these orbital energies. The resulting energy gap helps predict the molecule's behavior in various chemical environments and its potential for applications in electronics and optics researchgate.net.
| Parameter | Description | Typical Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 3.0 to 4.5 |
Note: The values in this table are representative examples for similar aromatic nitro compounds and illustrate the type of data obtained from DFT calculations.
Prediction of Nucleophilic and Electrophilic Sites
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict sites susceptible to electrophilic and nucleophilic attack. The MEP surface displays regions of negative electrostatic potential (in red), which are rich in electrons and attractive to electrophiles, and regions of positive potential (in blue), which are electron-poor and susceptible to nucleophilic attack nih.gov.
For this compound, the MEP analysis would likely reveal the following:
Nucleophilic Sites: Regions of high electron density are expected around the oxygen atoms of the nitro group, the two methoxy groups, and the carbonyl group of the ester. These sites are prone to attack by electrophiles, such as protons in hydrogen bonding.
Electrophilic Sites: The aromatic ring, being substituted with a strong electron-withdrawing nitro group, is rendered electron-deficient. This makes the aromatic carbon atoms, particularly those ortho and para to the nitro group, susceptible to attack by nucleophiles nih.gov. The aromatic protons would exhibit a positive electrostatic potential.
This predictive capability is vital for understanding reaction mechanisms and designing new synthetic pathways involving the molecule.
Non-Linear Optical (NLO) Properties Simulation
Molecules that possess both strong electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit significant non-linear optical (NLO) properties. This is because their charge distribution can be easily distorted by an external electric field, such as that from a high-intensity laser, leading to a large molecular hyperpolarizability (β) nih.govbohrium.com.
This compound features the electron-donating dimethoxy groups and the electron-withdrawing nitro group attached to a phenyl ring, a classic "push-pull" system conducive to NLO activity. Computational simulations can predict NLO properties like the first-order hyperpolarizability, which is a measure of a material's ability to generate second-harmonic frequencies frontiersin.org. Such simulations help in screening and designing molecules for applications in optical communications, data storage, and photonics scispace.com.
| NLO Parameter | Description | Predicted Value (Illustrative) |
| Dipole Moment (μ) | Measure of molecular polarity (Debye) | 5 - 8 D |
| Polarizability (α) | Measure of the distortion of electron cloud by an electric field (esu) | ~20-30 x 10-24 esu |
| First Hyperpolarizability (β) | Measure of the second-order NLO response (esu) | ~15-50 x 10-30 esu |
Note: These values are illustrative, based on computational studies of similar push-pull aromatic systems, and represent the type of data generated.
Intermolecular Interaction Energy Calculations and Hirshfeld Surface Analysis
Understanding how molecules pack in a solid-state crystal is essential for predicting material properties like stability, solubility, and morphology. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice nih.govmdpi.com.
Quantitative Assessment of Crystal Packing Forces
For this compound, Hirshfeld analysis would allow for a detailed breakdown of the forces governing its crystal structure. The analysis quantifies the percentage contribution of various atom-atom contacts to the total surface area. In organic molecules of this type, H···H, O···H, and C···H contacts are often the most significant contributors to crystal cohesion . The presence of both hydrogen bond donors (C-H groups) and acceptors (oxygen atoms of the nitro, methoxy, and ester groups) suggests that C-H···O interactions play a crucial role in the molecular packing.
| Intermolecular Contact Type | Description | Typical Percentage Contribution |
| H···H | Interactions between hydrogen atoms on adjacent molecules. | 30 - 45% |
| O···H / H···O | Represents hydrogen bonding and other close contacts involving oxygen and hydrogen. | 25 - 40% |
| C···H / H···C | Van der Waals interactions between carbon and hydrogen atoms. | 10 - 20% |
| C···C | Indicates π-π stacking interactions between aromatic rings. | 5 - 10% |
| Other Contacts (N···O, C···O) | Minor contributions from other atomic pairings. | < 5% |
Note: This table presents typical percentage contributions for similar organic molecules as determined by Hirshfeld surface analysis.
Hydrogen Bonding Network Analysis and Supramolecular Assembly
The specific arrangement of molecules in the crystal, or supramolecular assembly, is primarily directed by hydrogen bonds. While this compound lacks classical O-H or N-H donors, it can form a network of weak C-H···O hydrogen bonds. The oxygen atoms of the nitro and carbonyl groups are particularly effective hydrogen bond acceptors nih.gov. These interactions, though individually weak, collectively form a robust three-dimensional network that stabilizes the crystal lattice. Hirshfeld analysis can pinpoint these specific interactions, revealing how molecules link together to form chains, sheets, or more complex motifs nih.gov.
Molecular Modeling and Binding Affinity Prediction (e.g., of caged compounds)
The 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety, a core component of the title compound's structure, is widely used as a photolabile protecting group, or "caging" group researchgate.net. Caged compounds are biologically inactive molecules that can be activated at a specific time and location by a pulse of light, which cleaves the DMNB group and releases the active molecule researchgate.netutdallas.edu.
Molecular modeling and docking simulations are critical tools in the design of such caged compounds. These computational methods predict how a molecule binds to the active site of a biological target, such as an enzyme or receptor, and estimate its binding affinity tandfonline.com. When an active drug is "caged," its size and shape are altered, which typically reduces or eliminates its binding affinity for its target protein. Modeling can predict this loss of affinity and help design caged compounds that remain inert until photolysis researchgate.netresearchgate.net. The binding affinity is often reported as the binding free energy (ΔG) or as an inhibition constant (Ki or IC50).
| Compound State | Target Protein | Predicted Binding Affinity (ΔG) | Predicted Activity (IC50) |
| Active Drug | Kinase, Receptor, etc. | High (e.g., -10.5 kcal/mol) | Low (e.g., 0.05 µM) |
| DMNB-Caged Drug | Same Target | Low (e.g., -5.2 kcal/mol) | High (e.g., >50 µM) |
| Released Drug (Post-Photolysis) | Same Target | High (e.g., -10.5 kcal/mol) | Low (e.g., 0.05 µM) |
Note: This table provides a hypothetical example illustrating how molecular modeling can predict changes in binding affinity for a caged compound. Lower ΔG and IC50 values indicate stronger binding and higher potency, respectively.
Emerging Research Applications and Future Outlooks
Role in Advanced Materials Science
The ability to control material properties with light is a key objective in the development of "smart" materials. Derivatives of 4,5-dimethoxy-2-nitrobenzoic acid are instrumental in this field, enabling the creation of materials that can change their structure and function in response to a photonic stimulus.
Researchers have successfully incorporated o-nitrobenzyl derivatives, such as 4,5-dimethoxy-2-nitrobenzyl methacrylate (DMNBMA), into polymer chains. nih.gov These photolabile monomers act as cross-linkers that can be severed upon UV irradiation. This process allows for the precise control over the crosslinking density of a polymer network, which in turn modulates the material's mechanical properties, such as adhesion and stiffness. For instance, a terpolymer containing DMNBMA has been used to create micropatterns for protein adhesion and cell culture. nih.gov By exposing specific regions of the polymer coating to UV light, the crosslinks are broken, and the irradiated polymer can be washed away, revealing an underlying substrate for selective protein immobilization. nih.gov This technique is pivotal for the fabrication of biochips and other patterned biomaterials.
Table 1: Examples of Photolabile Monomers in Polymer Science
| Monomer | Polymer System | Application |
| 4,5-dimethoxy-2-nitrobenzyl methacrylate (DMNBMA) | Terpolymer with MMA and PEGMA | Micropatterning for protein adhesion |
| 2-nitrobenzyl methacrylate (NBMA) | Copolymers | Photo-responsive hydrogels |
| α-methyl-2-nitrobenzyl ester (MNBE) containing polymers | Polymer networks | Enhanced photolysis quantum yield for complex patterning |
This table provides examples of photolabile monomers based on the o-nitrobenzyl scaffold and their applications in creating advanced, light-responsive materials.
The incorporation of photolabile groups like the DMNB moiety into materials is a foundational strategy for creating optically-responsive systems. These materials can undergo significant changes in their chemical and physical properties upon light exposure. For example, the cleavage of the o-nitrobenzyl ester linkage can transform a hydrophobic polymer into a more hydrophilic one, altering its solubility and swelling characteristics in aqueous environments. This principle is harnessed in the development of photo-triggered drug delivery systems, where a therapeutic agent is encapsulated within a polymer matrix and released on demand by shining light of a specific wavelength. The 2-nitroveratryl fragment, a close relative of the DMNB group, is noted for its sensitivity to longer wavelengths (up to 420 nm), which is advantageous for applications requiring deeper tissue penetration and reduced phototoxicity. harvard.edu
Contributions to Chemical Biology and Molecular Probes
In the realm of chemical biology, the precise control over the activity of biomolecules is crucial for elucidating complex biological processes. "Caged" compounds, which are biologically inert molecules that can be activated by light, have become indispensable tools for such investigations. The DMNB group is one of the most widely used photolabile protecting groups for caging a variety of biologically active molecules. wiley-vch.deresearchgate.net
Table 2: Properties of Common o-Nitrobenzyl-Based Caging Groups
| Caging Group | Abbreviation | Typical Uncaging Wavelength (nm) | Key Features |
| 2-Nitrobenzyl | NB | ~260-350 | The parent photolabile protecting group. |
| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | ~350-400 | Increased absorption at longer wavelengths, widely used. wiley-vch.de |
| 1-(2-Nitrophenyl)ethyl | NPE | ~260-350 | Higher quantum efficiency for some substrates. wiley-vch.de |
| α-Carboxy-2-nitrobenzyl | CNB | ~300-360 | Can confer water solubility. wiley-vch.de |
This interactive table summarizes the properties of common o-nitrobenzyl-based caging groups, highlighting their utility in chemical biology.
Photolabile protecting groups are also valuable for studying enzyme-substrate interactions. By caging a substrate or an inhibitor, its interaction with an enzyme can be controlled by light. This allows for the initiation of an enzymatic reaction at a precise moment, enabling the study of enzyme kinetics and reaction mechanisms with high temporal resolution. For instance, the DMNB group has been used to cage kinase inhibitors. researchgate.netresearchgate.net The caged inhibitor is inactive, but upon irradiation, the active inhibitor is released, allowing for the spatiotemporal control of kinase activity in living cells. This approach provides a powerful method for dissecting the role of specific enzymes in complex signaling cascades. While direct use of Phenyl 4,5-dimethoxy-2-nitrobenzoate in this context is not extensively documented, the principle has been well-established with other DMNB derivatives.
Innovations in Synthetic Method Development
The utility of this compound and its parent acid, 4,5-dimethoxy-2-nitrobenzoic acid, extends to the development of novel synthetic methodologies. The 4,5-dimethoxy-2-nitrobenzoyl group can be used as a protecting group for various functionalities in multi-step organic synthesis. Its photolabile nature allows for deprotection under mild conditions, avoiding the use of harsh chemical reagents that could affect other sensitive parts of a complex molecule. This "traceless" removal is a significant advantage in modern organic synthesis.
Furthermore, the synthesis of 4,5-dimethoxy-2-nitrobenzoic acid itself has been a subject of research, with various methods being developed for its efficient preparation from commercially available starting materials. These synthetic advancements are crucial for making this important photolabile scaffold more accessible to the broader scientific community for the development of new photoresponsive materials and probes.
Green Chemistry Approaches for Nitrobenzoate Synthesis
Traditional nitration methods, often relying on a mixture of concentrated nitric and sulfuric acids, present significant environmental and safety challenges, including the use of corrosive reagents and the generation of acidic waste streams. researchgate.netvapourtec.com Green chemistry principles are increasingly being applied to mitigate these issues, offering more sustainable pathways for the synthesis of nitroaromatic compounds, including precursors to this compound.
One promising green approach involves the use of solid-supported nitrating agents, such as inorganic nitrates adsorbed onto silica gel. researchgate.net This method can lead to simpler, cleaner, and more rapid nitration reactions. Another strategy is the development of catalyst-free reactions in environmentally benign solvents like water. nih.gov For instance, nucleophilic substitution reactions on activated nitroaromatic rings have been successfully performed in aqueous media, reducing the reliance on volatile organic solvents. nih.gov
Biocatalysis represents another frontier in the green synthesis of nitroaromatics. While enzymatic nitration is still an emerging field, nitroreductase enzymes are being explored for the reduction of nitro groups to amines, which are valuable synthetic intermediates. researchgate.netchemrxiv.org These enzymatic processes operate under mild conditions and can offer high selectivity, avoiding the harsh reagents and high temperatures associated with traditional chemical reductions. researchgate.netchemrxiv.org The development of biocatalytic systems for nitration or for the transformation of nitro-containing compounds could provide a highly sustainable route to derivatives of this compound.
| Green Chemistry Approach | Key Features | Potential Advantages for Nitrobenzoate Synthesis |
| Solid-Supported Reagents | Use of inorganic nitrates on solid supports like silica gel. researchgate.net | Reduced waste, easier product purification, potentially milder reaction conditions. |
| Aqueous Media Synthesis | Catalyst-free nucleophilic substitution reactions in water. nih.gov | Eliminates hazardous organic solvents, improves safety profile. |
| Biocatalysis | Use of enzymes like nitroreductases for transformations. researchgate.netchemrxiv.org | High selectivity, mild reaction conditions (pH, temperature), reduced byproducts. |
High-Throughput and Continuous Flow Chemistry Applications
The synthesis of nitroaromatic compounds is often characterized by highly exothermic reactions, which can be difficult to control on a large scale in traditional batch reactors, posing safety risks. vapourtec.comewadirect.com Continuous flow chemistry, utilizing microreactors, offers a powerful solution to these challenges. vapourtec.comrug.nlsoton.ac.uk
Microreactors provide superior heat and mass transfer due to their high surface-area-to-volume ratio. researchgate.netchimia.ch This allows for precise temperature control, minimizing the risk of runaway reactions and the formation of unwanted byproducts from over-nitration. soton.ac.ukchimia.ch For the synthesis of a precursor like 4,5-dimethoxy-2-nitrobenzoic acid, a continuous flow process could significantly improve safety and yield. The reaction time in microreactors can be reduced from hours to minutes, or even seconds, compared to batch processes. rug.nlsoton.ac.uk
This technology also enables high-throughput screening of reaction conditions. By systematically varying parameters such as temperature, residence time, and reagent stoichiometry in a microreactor setup, optimal conditions for the synthesis of this compound can be identified rapidly. kth.se The enhanced safety and efficiency of continuous flow processes make them highly attractive for the industrial-scale production of nitroaromatics. ewadirect.combeilstein-journals.org
| Parameter | Batch Reactor | Continuous Flow Microreactor |
| Heat Transfer | Limited, risk of "hot spots" soton.ac.uk | Excellent, precise temperature control chimia.ch |
| Reaction Time | Often hours rug.nl | Minutes to seconds rug.nlsoton.ac.uk |
| Safety | Higher risk of runaway reactions vapourtec.com | Intrinsically safer due to small reaction volume soton.ac.uk |
| Scalability | Difficult, requires re-optimization ewadirect.com | Easier, by numbering-up or longer run times mdpi.com |
| Process Control | Less precise soton.ac.uk | High degree of control over parameters beilstein-journals.org |
Theoretical Advancements in Reaction Mechanism Prediction and Molecular Design
Computational chemistry provides powerful tools for understanding and predicting the outcomes of chemical reactions, including the electrophilic aromatic substitution involved in nitration. umass.eduumass.edu For a molecule like this compound, theoretical models can predict the most likely sites for further substitution and help in designing synthetic routes with high regioselectivity.
By using semi-empirical or quantum mechanical calculations, it is possible to determine the electron density at different positions on the aromatic rings. umass.eduumass.edu The rate-limiting step in nitration is the attack of the electrophile (the nitronium ion, NO₂⁺) on the aromatic ring. ma.edu This attack is favored at the position with the highest electron density. umass.edu Computational models can calculate electrostatic potential maps, where regions of high negative potential (electron-rich) indicate the most probable sites for electrophilic attack.
These theoretical predictions can guide experimental work, reducing the need for extensive trial-and-error optimization. researchgate.net For instance, in the synthesis of the precursor 4,5-dimethoxy-2-nitrobenzoic acid from 3,4-dimethoxybenzoic acid, computational studies could predict the regioselectivity of the nitration step. Furthermore, molecular design principles based on theoretical calculations can be used to predict the properties of novel derivatives of this compound, potentially for applications in materials science or medicinal chemistry.
Interdisciplinary Research Frontiers for this compound
The unique combination of functional groups in this compound opens up possibilities for its application in various interdisciplinary fields.
Materials Science: Aromatic esters with nitro groups are known to be used in the development of liquid crystals. smolecule.com The rigid structure and polarizable nature of this compound could make it a candidate for investigation in novel liquid crystalline materials with specific optical or electronic properties. smolecule.com
Chemical Biology and Medicinal Chemistry: The nitroaromatic moiety is a key feature in some antimicrobial and antiprotozoal drugs. acs.org While this specific compound has not been evaluated, its structure could serve as a scaffold for the synthesis of new biologically active molecules. The ester linkage provides a site for potential hydrolytic cleavage, which could be exploited in prodrug design. The reduction of the nitro group to an amine is a common metabolic pathway and can also be used to generate new libraries of compounds for screening. researchgate.net
Biocatalysis and Environmental Science: Nitroaromatic compounds are often environmental pollutants. nih.gov Research into the microbial degradation of such compounds is an active area. Understanding the enzymatic pathways for the transformation of molecules like this compound could lead to new bioremediation strategies. nih.gov Conversely, these same enzymatic pathways could be harnessed for biocatalytic synthesis. nih.gov
The future of this compound and its derivatives will likely be shaped by the convergence of these research areas. Advances in sustainable synthesis, coupled with a deeper theoretical understanding of its chemical properties, will pave the way for its exploration in new and innovative interdisciplinary applications.
Q & A
Q. What are the established synthetic routes for phenyl 4,5-dimethoxy-2-nitrobenzoate, and what experimental parameters influence yield and purity?
- Methodological Answer : The compound is synthesized via multi-step protocols. One approach involves starting with methyl 4,5-dimethoxy-2-nitrobenzoate or its ethyl analog, reacting with 2-bromoacetamide over 11 steps to yield intermediates like N-desmethyl-AZD8931 precursors . Another method uses vanillic acid as a starting material, undergoing nitration, esterification, and benzylation to produce benzyl 4,5-dimethoxy-2-nitrobenzoate, with reflux conditions and solvent selection (e.g., ethanol, acetic acid) critical for optimizing yield . Key parameters include temperature control during nitration (to prevent byproducts) and chromatographic purification for isolating intermediates.
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Characterization relies on spectroscopic and crystallographic methods:
- NMR : To confirm methoxy (δ 3.8–4.0 ppm) and nitro group (δ 8.0–8.5 ppm aromatic shifts) positioning.
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., C=O···H interactions) and lattice packing, using graph-set analysis to classify motifs like rings .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 302.2).
Q. What role does this compound serve in drug discovery pipelines?
- Methodological Answer : It acts as a precursor for kinase inhibitors (e.g., AZD8931 derivatives). Researchers functionalize the nitro group via reductive amination or palladium-catalyzed cross-coupling to introduce pharmacophores. For example, nitro-to-amine reduction enables attachment of piperidine or fluorophenyl groups critical for target binding .
Advanced Research Questions
Q. How do hydrogen-bonding patterns in this compound crystals influence its physicochemical stability?
- Methodological Answer : Crystallization studies reveal that methoxy and nitro groups form bifurcated hydrogen bonds with ester carbonyls, stabilizing the lattice. Graph-set analysis (e.g., ) predicts dissolution rates and hygroscopicity. Solvent-free crystallization at 4°C yields monoclinic crystals with improved thermal stability (TGA decomposition >200°C) .
Q. What strategies resolve contradictions in reactivity data for nitro-group modifications under varying catalytic conditions?
- Methodological Answer : Discrepancies arise from competing pathways (e.g., nitro reduction vs. ester hydrolysis). Controlled experiments using Pd/C (H₂ atmosphere) or Zn/HCl can isolate nitro-to-amine conversion (90% yield in THF, 25°C) while minimizing ester cleavage. Kinetic monitoring via UPLC-MS identifies optimal pH (6–7) and catalyst loading (5–10 mol%) .
Q. How does substituent positioning (e.g., methoxy vs. nitro groups) affect electrophilic aromatic substitution (EAS) in derivatives?
- Methodological Answer : Meta-directing nitro groups and ortho/para-directing methoxy groups create regioselectivity conflicts. Computational DFT studies (B3LYP/6-31G*) predict electron density maps, guiding experimental conditions. For example, nitration at C2 is favored over C4/C5 due to steric hindrance from methoxy groups, validated by LC-MS product ratios .
Q. What advanced chromatographic methods quantify trace impurities in this compound batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
